Pachymic acid

Vue d'ensemble

Description

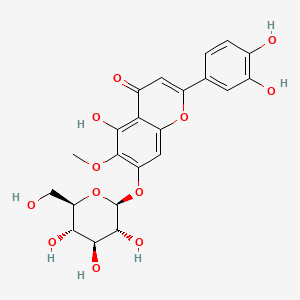

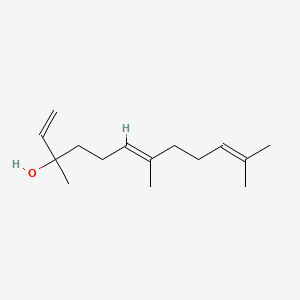

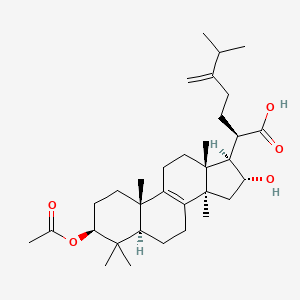

Pachymic acid is a naturally occurring steroid that can be extracted from the parasitic fungus Wolfiporia extensa (synonym Wolfiporia cocos). The dried sclerotia of the fungus is used as a traditional Chinese medicine, and pachymic acid is thought to be the principal bioactive component of it .

Synthesis Analysis

Pachymic acid, a well-known natural lanostane-type triterpenoid, exhibits various pharmacological properties. In a study, 18 derivatives of pachymic acid were synthesized by modifying their molecular structures and evaluated for their anticancer activity against two human cancer cell lines .Molecular Structure Analysis

The molecular structure of Pachymic acid has been analyzed in several studies. It is a lanostane-type triterpenoid and its derivatives have been synthesized by modifying their molecular structures .Chemical Reactions Analysis

Pachymic acid and its derivatives have been evaluated for their anticancer activity against two human cancer cell lines using the CCK-8 assay .Physical And Chemical Properties Analysis

Pachymic acid has a molar mass of 528.76 g/mol, a density of 1.1±0.1 g/cm3, and a boiling point of 612.2±55.0 °C at 760 mmHg .Applications De Recherche Scientifique

Cytotoxic Properties

PA has been identified as a potential cytotoxic agent. It exhibits significant cytotoxic properties, making it a potential candidate for cancer treatment . In a study, derivatives of PA were synthesized and evaluated for their anticancer activity against two human cancer cell lines .

Anti-inflammatory Properties

PA has demonstrated anti-inflammatory properties . This suggests that it could be used in the treatment of diseases and conditions characterized by inflammation.

Antihyperglycemic Properties

PA has shown antihyperglycemic properties . This suggests that it could be used in the management of blood sugar levels, potentially offering benefits for individuals with diabetes.

Antiviral Properties

PA has demonstrated antiviral properties . This suggests that it could be used in the treatment of viral infections.

Antibacterial Properties

PA has shown antibacterial properties . This suggests that it could be used in the treatment of bacterial infections.

Sedative-Hypnotic Properties

PA has demonstrated sedative-hypnotic properties . This suggests that it could be used in the management of sleep disorders or as a sedative in various medical procedures.

Anti-Ischemia/Reperfusion Activities

PA has shown anti-ischemia/reperfusion activities . This suggests that it could be used in the treatment of conditions characterized by ischemia and reperfusion injury, such as stroke and heart attack.

Safety And Hazards

Propriétés

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h19,22,25-28,35H,3,10-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27+,28+,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYCLYGKCGVBHN-DRCQUEPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pachymic acid | |

CAS RN |

29070-92-6 | |

| Record name | Pachymic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29070-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pachymic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029070926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PACHYMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2FCK16QAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does pachymic acid exert its anti-tumor effects in cervical cancer?

A1: Research suggests that pachymic acid induces endoplasmic reticulum (ER) stress and mitochondrial dysfunction in cervical cancer cells, leading to apoptosis. Additionally, pachymic acid activates the AMPK pathway, which plays a crucial role in energy homeostasis and tumor suppression. []

Q2: What is the role of protein tyrosine phosphatase 1B (PTP1B) in pachymic acid's anti-tumor activity in lung adenocarcinoma?

A2: Studies have shown that pachymic acid targets and downregulates PTP1B. This downregulation modulates the Wnt/β-catenin signaling pathway, leading to the suppression of tumor cell viability, metastasis, and angiogenesis while inducing autophagy. []

Q3: How does pachymic acid contribute to the repair of intestinal mucosal injury?

A3: Pachymic acid demonstrates a protective effect against intestinal mucosal injury. It reduces disease activity, improves intestinal morphology, and attenuates inflammatory responses. These effects are linked to decreased pro-inflammatory cytokine levels (TNF-α, IL-1β, and IL-8) and oxidative stress markers (MPO and MDA), along with increased levels of the antioxidant glutathione (GSH). []

Q4: Can pachymic acid be used to treat pulmonary fibrosis?

A4: Research suggests potential. Pachymic acid was found to ameliorate bleomycin-induced pulmonary fibrosis in rats by reducing pulmonary edema and fibrosis, as evidenced by histopathological analysis and reduced hydroxyproline levels. Furthermore, pachymic acid treatment decreased the expression of fibrosis-related proteins (collagen I, α-SMA, and fibronectin) and inhibited endoplasmic reticulum stress, indicating a multi-faceted protective mechanism. []

Q5: What is the role of the Nrf2/HO-1 signaling pathway in pachymic acid's protective effects against oxidative stress?

A5: Pachymic acid has demonstrated a protective effect against oxidative damage in retinal cells. This protection is attributed to the activation of the Nrf2/HO-1 signaling pathway, leading to increased antioxidant enzyme activity and reduced cell apoptosis. []

Q6: Does pachymic acid exhibit anti-inflammatory effects in pneumonia?

A6: Evidence suggests that pachymic acid can inhibit inflammation and cell apoptosis in a lipopolysaccharide-induced rat model of pneumonia. The mechanism involves the regulation of NF-κB and MAPK pathways, crucial players in inflammatory responses. []

Q7: How does pachymic acid interact with the main protease of COVID-19 (Mpro)?

A7: Molecular docking studies have shown that pachymic acid can bind stably to the active site of Mpro, potentially inhibiting its activity. This interaction suggests a possible mechanism for the use of Poria cocos in traditional medicine for COVID-19 intervention, although further research is needed. []

Q8: What is the molecular formula and weight of pachymic acid?

A8: The molecular formula of pachymic acid is C30H48O4, and its molecular weight is 472.7 g/mol. [, , , , ]

Q9: What spectroscopic techniques are commonly used to characterize pachymic acid?

A9: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, alongside Mass Spectrometry (MS) are widely employed for structural elucidation of pachymic acid. [, , , , ]

Q10: Which analytical techniques are used to determine the content of pachymic acid in Poria cocos?

A10: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detectors (DAD) and Mass Spectrometry (MS) are frequently used for quantifying pachymic acid in Poria cocos samples. [, , , , , , , , , , , ]

Q11: What are the challenges associated with analyzing pachymic acid?

A11: Analysis of pachymic acid can be challenging due to its structural similarity to other triterpenoids present in Poria cocos. This necessitates the development of highly selective and sensitive analytical methods to ensure accurate quantification. [, ]

Q12: How is the quality of Poria cocos assured, considering its variable pachymic acid content?

A12: Quality control of Poria cocos involves establishing standardized cultivation practices, optimizing extraction procedures, and implementing rigorous analytical methods to determine the content of pachymic acid and other bioactive constituents. [, , , , , , ]

Q13: What is known about the pharmacokinetics of pachymic acid?

A13: Limited information is available on the absorption, distribution, metabolism, and excretion (ADME) of pachymic acid. Further research is needed to fully understand its pharmacokinetic profile. [, ]

Q14: Does pachymic acid interact with drug-metabolizing enzymes?

A14: In vitro studies have shown that pachymic acid can inhibit certain cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2E1, and CYP2C9, indicating a potential for drug-drug interactions. Further in vivo studies are needed to assess the clinical significance of these interactions. []

Q15: What is known about the safety profile of pachymic acid?

A15: While pachymic acid is generally considered safe based on its long history of use in traditional medicine, more comprehensive toxicological studies are necessary to fully understand its potential adverse effects and long-term safety profile. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

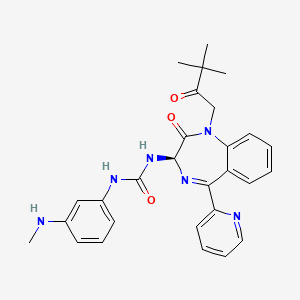

![(2S)-N-[5-[[(2S)-5-amino-1-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-1-oxopentan-2-yl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B1678193.png)